2-(2,3-Dichlorophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile
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Overview
Description
2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile is a complex organic compound known for its unique chemical structure and properties This compound features a quinoxaline core substituted with dichlorophenyl and phenyl groups, along with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile typically involves multi-step organic reactions
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil under acidic conditions.
Introduction of Substituents: The dichlorophenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the quinoxaline core with 2,3-dichlorobenzonitrile and phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-substituted quinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: Used as a precursor in the synthesis of aripiprazole, a well-known antipsychotic drug.
2,3-Dichlorophenyl isocyanate: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Uniqueness
2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenyl groups on the quinoxaline core. This unique structure imparts distinct electronic and steric properties, making it valuable in diverse research applications.
This detailed overview provides a comprehensive understanding of 2-(2,3-Dichlorophenyl)-3-phenyl-6,7-quinoxalinedicarbonitrile, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H10Cl2N4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C22H10Cl2N4/c23-17-8-4-7-16(20(17)24)22-21(13-5-2-1-3-6-13)27-18-9-14(11-25)15(12-26)10-19(18)28-22/h1-10H |
InChI Key |
SSRPSVZJYIZPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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